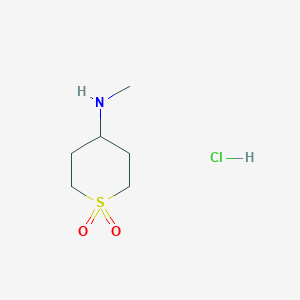![molecular formula C10H12N4 B6285698 1-[3-(1H-1,2,4-triazol-1-yl)phenyl]ethan-1-amine CAS No. 1375472-23-3](/img/no-structure.png)
1-[3-(1H-1,2,4-triazol-1-yl)phenyl]ethan-1-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“1-[3-(1H-1,2,4-triazol-1-yl)phenyl]ethan-1-amine” is a compound that contains a 1,2,4-triazole ring. The triazole ring is a significant heterocycle that exhibits broad biological activities, such as antimicrobial, analgesic, anti-inflammatory, anticonvulsant, antineoplastic, antimalarial, antiviral, antiproliferative, and anticancer activities .
作用机制
Target of Action
1-[3-(1H-1,2,4-triazol-1-yl)phenyl]ethan-1-amine primarily targets enzymes involved in the biosynthesis of ergosterol, a crucial component of fungal cell membranes. The compound inhibits the enzyme lanosterol 14α-demethylase (CYP51) , which is essential for converting lanosterol to ergosterol . By disrupting this pathway, the compound compromises the integrity of the fungal cell membrane, leading to cell death.
Mode of Action
The compound binds to the heme iron of the CYP51 enzyme, blocking its activity. This inhibition prevents the demethylation of lanosterol, leading to the accumulation of toxic sterol intermediates and depletion of ergosterol . The resulting imbalance in membrane sterols disrupts membrane structure and function, increasing membrane permeability and causing leakage of cellular contents.
Biochemical Pathways
The inhibition of CYP51 affects the ergosterol biosynthesis pathway . This pathway is crucial for maintaining the structure and function of fungal cell membranes. The disruption of this pathway leads to the accumulation of 14α-methylated sterols, which are toxic to the cell . The downstream effects include impaired membrane-bound enzyme activities, altered membrane fluidity, and ultimately, cell lysis.
Pharmacokinetics
The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME):
These properties ensure that the compound reaches effective concentrations at the site of infection, enhancing its therapeutic efficacy.
Result of Action
At the molecular level, the inhibition of ergosterol synthesis leads to the accumulation of toxic sterol intermediates and depletion of ergosterol, disrupting membrane integrity. At the cellular level, this results in increased membrane permeability, leakage of cellular contents, and ultimately, cell death . The compound’s antifungal activity is thus a result of its ability to compromise the structural and functional integrity of fungal cell membranes.
Action Environment
Environmental factors such as pH, temperature, and the presence of other substances can influence the compound’s action, efficacy, and stability:
- Interactions : The presence of other drugs or compounds can affect its absorption and metabolism. For example, inhibitors of hepatic enzymes can increase its plasma concentration, enhancing efficacy but also the risk of toxicity .
Understanding these factors is crucial for optimizing the compound’s use in clinical settings.
: MDPI : BMC Chemistry : Springer : IntechOpen : Frontiers : ChemicalBook
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway for 1-[3-(1H-1,2,4-triazol-1-yl)phenyl]ethan-1-amine involves the reaction of 3-(1H-1,2,4-triazol-1-yl)aniline with ethyl bromoacetate followed by reduction of the resulting ester to yield the target compound.", "Starting Materials": [ "3-(1H-1,2,4-triazol-1-yl)aniline", "ethyl bromoacetate", "sodium borohydride", "acetic acid", "sodium hydroxide", "water" ], "Reaction": [ "Step 1: Dissolve 3-(1H-1,2,4-triazol-1-yl)aniline (1.0 g, 6.4 mmol) in acetic acid (10 mL) and cool the solution to 0°C.", "Step 2: Add ethyl bromoacetate (1.5 g, 8.6 mmol) dropwise to the solution while stirring at 0°C.", "Step 3: Allow the reaction mixture to warm to room temperature and stir for 12 hours.", "Step 4: Dilute the reaction mixture with water (50 mL) and extract with ethyl acetate (3 x 50 mL).", "Step 5: Combine the organic layers, wash with brine (50 mL), dry over sodium sulfate, and concentrate under reduced pressure to yield the crude ester.", "Step 6: Dissolve the crude ester in ethanol (10 mL) and add sodium borohydride (0.5 g, 13.2 mmol) in portions while stirring at room temperature.", "Step 7: After the addition is complete, stir the reaction mixture for 12 hours.", "Step 8: Quench the reaction by adding water (10 mL) and then sodium hydroxide solution (10% w/v, 5 mL).", "Step 9: Extract the mixture with ethyl acetate (3 x 20 mL), combine the organic layers, wash with brine (20 mL), dry over sodium sulfate, and concentrate under reduced pressure to yield the target compound as a white solid." ] } | |
CAS 编号 |
1375472-23-3 |
分子式 |
C10H12N4 |
分子量 |
188.2 |
纯度 |
75 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



